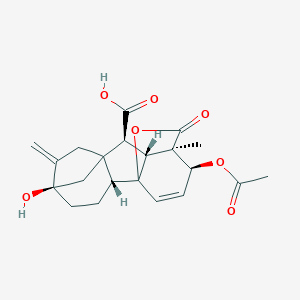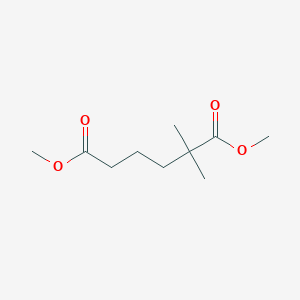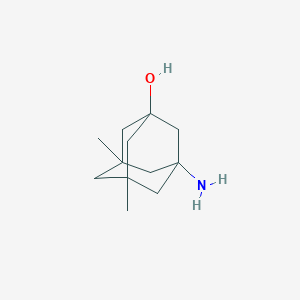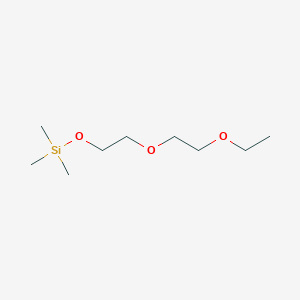
3-O-Acetylgibberellin A3
Vue d'ensemble
Description
3-O-Acetylgibberellin A3 is a derivative of Gibberellic Acid, a naturally occurring plant hormone that belongs to the gibberellins family. This compound is known for its role in promoting plant growth and development by stimulating cell elongation, seed germination, and other physiological processes. It is widely used in agriculture to enhance crop yields and improve plant health.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-O-Acetylgibberellin A3 can be synthesized through the acetylation of Gibberellic Acid. The process involves the reaction of Gibberellic Acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound often involves the use of submerged fermentation techniques using the fungus Gibberella fujikuroi. The fermentation process is optimized to produce high concentrations of Gibberellic Acid, which is then acetylated to form this compound. The product is purified through various techniques such as crystallization and chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3-O-Acetylgibberellin A3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed:
Applications De Recherche Scientifique
3-O-Acetylgibberellin A3 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical techniques.
Biology: Studied for its role in plant physiology and development, including seed germination, stem elongation, and flowering.
Medicine: Investigated for its potential therapeutic effects, including its role in promoting cell growth and differentiation.
Industry: Applied in agriculture to enhance crop yields, improve fruit quality, and increase resistance to environmental stressors.
Mécanisme D'action
3-O-Acetylgibberellin A3 exerts its effects by binding to specific receptors in plant cells, triggering a cascade of molecular events that lead to the activation of various genes involved in growth and development. The primary molecular targets include the DELLA proteins, which act as growth repressors. By promoting the degradation of DELLA proteins, this compound facilitates cell elongation, division, and differentiation.
Comparaison Avec Des Composés Similaires
Gibberellic Acid: The parent compound, known for its potent growth-promoting effects.
Gibberellin A1: Another member of the gibberellin family with similar biological activity.
Gibberellin A4: Known for its role in promoting stem elongation and flowering.
Uniqueness: 3-O-Acetylgibberellin A3 is unique due to its acetylated form, which can enhance its stability and bioavailability compared to other gibberellins. This makes it particularly useful in agricultural applications where prolonged activity is desired.
Propriétés
IUPAC Name |
(2R,5R,9S,10R,11R,12S)-12-acetyloxy-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-10-8-19-9-20(10,26)6-4-12(19)21-7-5-13(27-11(2)22)18(3,17(25)28-21)15(21)14(19)16(23)24/h5,7,12-15,26H,1,4,6,8-9H2,2-3H3,(H,23,24)/t12-,13+,14-,15-,18+,19?,20-,21?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCREOLLNUIOGL-PSZMZFNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=CC23C4CCC5(CC4(CC5=C)C(C2C1(C(=O)O3)C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C=CC23[C@@H]4CC[C@]5(CC4(CC5=C)[C@H]([C@@H]2[C@]1(C(=O)O3)C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70997857 | |
| Record name | 2-(Acetyloxy)-7-hydroxy-1-methyl-8-methylidene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70997857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7648-02-4 | |
| Record name | 3-O-Acetylgibberellin A3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007648024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Acetyloxy)-7-hydroxy-1-methyl-8-methylidene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70997857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















